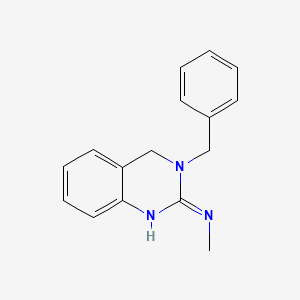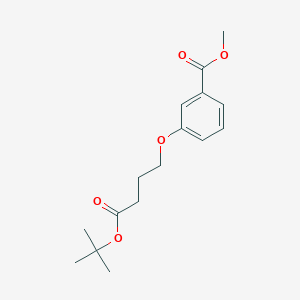![molecular formula C13H21ClN2 B13858349 4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the fourth position and a di(propan-2-yl)amino methyl group at the third position on the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline typically involves the reaction of 4-chloroaniline with di(propan-2-yl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality.
化学反应分析
Types of Reactions
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl, aryl, or acyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amine or hydroxy derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,4-Dichloroaniline: An aniline derivative with two chloro groups at the third and fourth positions.
4-Chloroaniline: An aniline derivative with a single chloro group at the fourth position.
3-Chloroaniline: An aniline derivative with a single chloro group at the third position.
Uniqueness
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline is unique due to the presence of both a chloro group and a di(propan-2-yl)amino methyl group on the aniline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C13H21ClN2 |
|---|---|
分子量 |
240.77 g/mol |
IUPAC 名称 |
4-chloro-3-[[di(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C13H21ClN2/c1-9(2)16(10(3)4)8-11-7-12(15)5-6-13(11)14/h5-7,9-10H,8,15H2,1-4H3 |
InChI 键 |
IVRDOOUBVAGNMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC1=C(C=CC(=C1)N)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


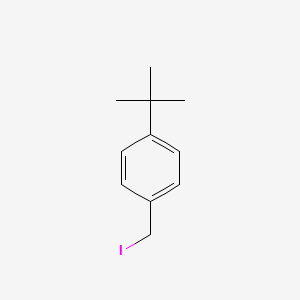
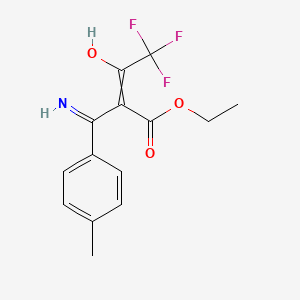
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
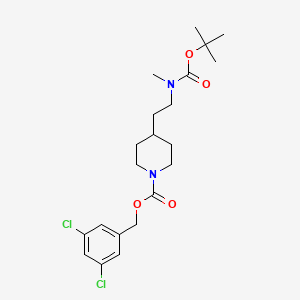
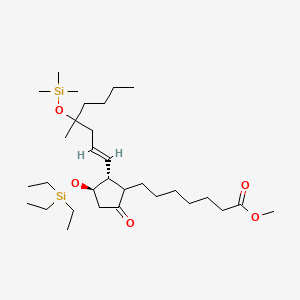
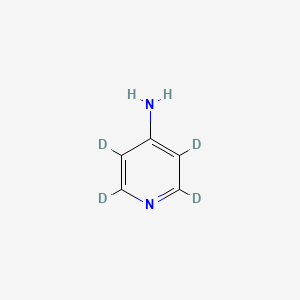
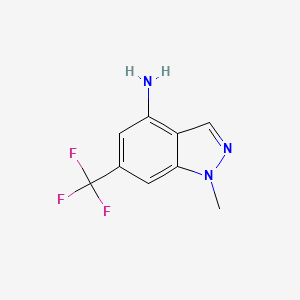
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)

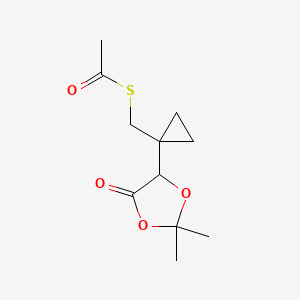
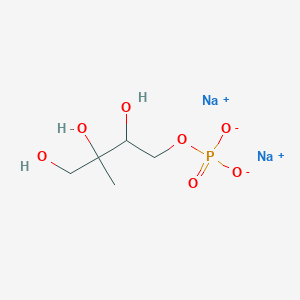
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
